Chloral hydrate

説明

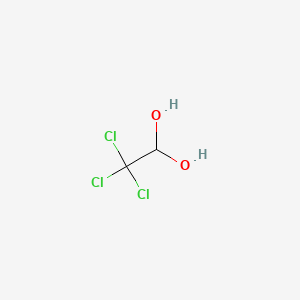

Structure

3D Structure

特性

IUPAC Name |

2,2,2-trichloroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFNDJAIBTYOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3O2, Array | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020261 | |

| Record name | Chloral hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent colorless crystals or white crystalline solid. Aromatic penetrating slightly acrid odor and a slightly bitter caustic taste. Alcoholic solution (1 in 20) does not at once redden moistened blue litmus paper. (NTP, 1992), Colorless transparent solid with a penetrating, slightly acrid odor; [Hawley] Colorless or white solid; Colorless liquid; [HSDB] Crystalline solid; [MSDSonline], TRANSPARENT COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

207.5 °F at 760 mmHg (NTP, 1992), 96 °C (decomposes) | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 10 mg/mL at 68.9 °F (NTP, 1992), Freely soluble in acetone, methyl ethyl ketone. Moderately or sparingly soluble in turpentine, petroleum ether, carbon tetrachloride, benzene, toluene., Very soluble in benzene, ethyl ether, and ethanol., In water, 7.93X10+5 mg/L at 25 °C, Solubility in water: very good | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.9081 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9081 g/cu m at 20 °C/4 °C, 1.9 g/cm³ | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.1 (Air= 1) | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5 mmHg at 50 °F ; 10 mmHg at 67.1 °F; 60 mmHg at 115.2 °F (NTP, 1992), 15.0 [mmHg], 15 mm Hg at 25 °C | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR WHITE CRYSTALS, Transparent, colorless crystals, Large, monoclinic plates | |

CAS No. |

302-17-0 | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloral hydrate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloral hydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloral hydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Ethanediol, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloral hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroethane-1,1-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloral hydrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/418M5916WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

135 °F (NTP, 1992), 57 °C, MP: 57 °C when heated in an open vessel. BP 98 °C with dissociation into chloral and water., 57-60 °C | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Historical Discovery of Chloral Hydrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of chloral hydrate, covering its historical discovery, detailed synthesis protocols, and key physicochemical and pharmacokinetic data. The information is intended for researchers, scientists, and professionals in the field of drug development.

Historical Discovery and Context

This compound holds the distinction of being one of the first synthetic sedative-hypnotic drugs. Its discovery and subsequent medical application mark a significant milestone in the history of pharmacology.

-

1832: Synthesis by von Liebig: German chemist Justus von Liebig first synthesized this compound at the University of Giessen. He discovered the molecule by performing a chlorination (halogenation) reaction on ethanol.[1][2][3][4]

-

1869: Introduction to Medicine by Liebreich: Although synthesized decades earlier, its sedative properties were not described in detail until 1869 by Oscar Liebreich.[1][4] Following this discovery, its straightforward synthesis led to widespread use as a sedative and hypnotic agent.[1][2]

-

Early Use and Decline: For many years, this compound was a common treatment for insomnia.[5] However, with the development of barbiturates and later benzodiazepines in the mid-20th century, which offered a better safety profile, the use of this compound significantly declined.[1][2]

Chemical Synthesis

The most established industrial method for producing this compound is through the chlorination of ethanol or acetaldehyde in an acidic solution.[6][7] The process involves the formation of anhydrous chloral, which is subsequently hydrated.

The overall reaction equation for the chlorination of ethanol is: 4 Cl₂ + C₂H₅OH + H₂O → Cl₃CCH(OH)₂ + 5 HCl[5][8]

Experimental Protocol: Chlorination of Ethanol

This protocol details the laboratory-scale synthesis of this compound from ethanol.

Materials:

-

Absolute Ethanol

-

Dry Chlorine Gas

-

Concentrated Sulfuric Acid

-

Calcium Carbonate or Calcium Oxide

-

Water

Equipment:

-

Jacketed reaction vessel with a reflux condenser and cooling coil

-

Gas inlet tube

-

Distillation apparatus with a fractionating column

-

Heating mantle

-

Thermometer and densitometer

Procedure:

-

Chlorination:

-

Charge the reaction vessel with absolute ethyl alcohol.

-

Begin cooling the vessel, maintaining the temperature below 10-30°C for the initial phase.[1][8]

-

Introduce a steady stream of dry chlorine gas into the ethanol.

-

After the initial absorption period (typically 3-5 hours), the reaction temperature is allowed to rise to 50-60°C and held for another 3-5 hours.[1]

-

Finally, the temperature is raised to 80-90°C to complete the chlorination. The reaction is monitored until the density of the solution reaches approximately 1.40-1.53 g/mL.[1][8][9] The entire chlorination process can take 18 to 72 hours.[1]

-

-

Dehydration and Distillation:

-

After cooling the reaction mixture, cautiously mix it with an equal volume of concentrated sulfuric acid. This step dehydrates the intermediate products.[8]

-

Distill the mixture. The initial fractions will contain ethyl chloride and hydrogen chloride. Unreacted ethanol will distill between 70°C and 90°C.[8][10]

-

-

Purification:

-

Hydration:

Caption: Workflow for the synthesis of this compound.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₃Cl₃O₂ | [4] |

| Molar Mass | 165.39 g·mol⁻¹ | [4] |

| Appearance | Colorless solid | [4] |

| Density | 1.9081 g/cm³ | [4] |

| Melting Point | 57 °C (135 °F; 330 K) | [4] |

| Boiling Point | 98 °C (208 °F; 371 K) (decomposes) | [4] |

| Solubility in water | 660 g / 100 mL | [4] |

| Solubility in ethanol | 425 g / 100 mL (at 20 °C) | [5] |

Pharmacokinetic Parameters

This compound is a prodrug that is rapidly metabolized to its active form, trichloroethanol.

| Parameter | Value | Notes | Reference(s) |

| Route of Administration | Oral, Rectal | Administered as syrup or suppositories. | [4] |

| Absorption | Rapidly absorbed after oral administration. | Peak blood concentrations occur within 1 hour. | [6] |

| This compound Half-life | Very short (minutes) | Rapidly converted to metabolites. | [2] |

| Trichloroethanol (TCE) Cmax | ~3-6 µg/mL | After a 250-500 mg dose. | [2] |

| Trichloroethanol (TCE) Tmax | ~0.7 - 2.4 hours | Time to reach maximum plasma concentration. | [2] |

| Trichloroethanol (TCE) Half-life | ~9.3 - 10.2 hours | This is the active hypnotic metabolite. | [2][11] |

| Trichloroacetic Acid (TCA) Half-life | ~89 - 94 hours | Inactive metabolite. | [2][11] |

| Metabolism | Hepatic and erythrocytic (via alcohol dehydrogenase) | Converted to trichloroethanol (active) and trichloroacetic acid (inactive). | [4] |

| Excretion | Primarily renal | Excreted in urine as TCE glucuronide and TCA. | [4] |

Mechanism of Action

The central nervous system depressant effects of this compound are primarily attributed to its active metabolite, 2,2,2-trichloroethanol (TCE).[12]

-

Metabolic Activation: After administration, this compound is rapidly absorbed and metabolized by alcohol dehydrogenase in the liver and erythrocytes to TCE.[12]

-

GABAergic Modulation: TCE enhances the effect of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[12]

-

Neuronal Inhibition: By potentiating the GABA-A receptor, TCE increases the flow of chloride ions into neurons. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, which results in the sedative and hypnotic effects.[12]

Caption: Metabolic pathway and mechanism of action of this compound.

References

- 1. US2478152A - Preparation of chloral and this compound - Google Patents [patents.google.com]

- 2. [The relative bioavailability and pharmacokinetics of this compound and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - this compound synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. CHLORAL AND this compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. CN112374966B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

An In-depth Technical Guide on the Core Chemical Properties and Molecular Structure of Chloral Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral hydrate, 2,2,2-trichloroethane-1,1-diol, was first synthesized in 1832 by Justus von Liebig and has a long history as a sedative and hypnotic agent.[1][2] Despite being largely superseded by newer pharmaceuticals, it remains a valuable compound for specific clinical applications and a subject of interest in toxicology and environmental science due to its presence as a disinfection byproduct in chlorinated water.[3][4] This guide provides a comprehensive overview of its core chemical properties, molecular structure, synthesis, and relevant experimental methodologies.

Molecular Structure and Chemical Identity

This compound is a geminal diol, a hydrate of trichloroacetaldehyde (chloral).[2][5] The presence of the strongly electron-withdrawing trichloromethyl group (-CCl₃) stabilizes the gem-diol structure, making it a rare example of a stable aldehyde hydrate.[2]

Key Identifiers:

-

Chemical Name: 2,2,2-Trichloroethane-1,1-diol[6]

-

CAS Number: 302-17-0[7]

-

Molecular Formula: C₂H₃Cl₃O₂[3]

-

SMILES: C(C(O)O)(Cl)(Cl)Cl[8]

-

InChI Key: RNFNDJAIBTYOQL-UHFFFAOYSA-N[7]

The molecular structure of this compound is fundamental to its chemical behavior and biological activity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 302-17-0 [chemicalbook.com]

- 3. CHLORAL AND this compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound [inchem.org]

- 5. This compound | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. This compound [webbook.nist.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Chloral Hydrate in vivo

Introduction

Chloral hydrate (CH) is a sedative and hypnotic agent that has been in clinical use for over a century.[1][2] Though its use has declined in favor of agents with wider therapeutic indices, it remains relevant in specific clinical contexts, particularly for pediatric sedation prior to diagnostic or medical procedures.[3][4] this compound itself is a prodrug; its pharmacological effects are primarily mediated by its active metabolite, 2,2,2-trichloroethanol (TCE).[2][5] Understanding the in vivo pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of this compound and its metabolites is critical for its safe and effective application. This guide provides a detailed technical overview for researchers and drug development professionals, summarizing quantitative data, experimental protocols, and key physiological pathways.

Pharmacodynamics: Mechanism of Action and Physiological Effects

The primary pharmacodynamic effect of this compound is central nervous system (CNS) depression, leading to sedation and hypnosis.[2][6] This action is not caused by the parent drug but by its principal active metabolite, trichloroethanol (TCE).[1][5]

Primary Mechanism: GABA-A Receptor Modulation

TCE is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS.[5] When activated by GABA, this ligand-gated ion channel opens to allow chloride ions (Cl⁻) to flow into the neuron.[3][5] This influx of negative ions hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential and thus inhibiting neurotransmission.[3][5]

TCE binds to a specific allosteric site on the GABA-A receptor complex, enhancing the effect of GABA.[3][7] This potentiation increases the duration of chloride channel opening, leading to greater neuronal hyperpolarization and a generalized depression of CNS activity.[5][8] This mechanism is similar to that of other sedative-hypnotics like benzodiazepines and barbiturates.[1][7]

Other Potential Mechanisms and Effects

While GABAergic modulation is the primary mechanism, some evidence suggests other pathways may be involved. This compound may disrupt neurodevelopment by affecting N-methyl-D-aspartate (NMDA) receptors and the Mitogen-Activated Protein Kinase-Extracellular Signal-Regulated Kinase (MEK-ERK) signaling pathway.[3] In animal studies, this compound anesthesia has been shown to affect striatal dopamine release and cause a decoupling between cerebral blood flow and glucose utilization, an effect that should be considered in experimental design.[9][10]

At toxic doses (>100 mg/kg), this compound can cause severe CNS and respiratory depression, hypotension, and cardiac dysrhythmias, which are thought to result from the sensitization of the myocardium to catecholamines.[11]

Pharmacokinetics: ADME Profile

This compound undergoes rapid and extensive metabolism following administration. The parent compound has a very short half-life, and its clinical effects and disposition are governed by its primary metabolites.[2][12]

Absorption

This compound is readily absorbed from the gastrointestinal tract following oral or rectal administration.[2][6] Sedative effects typically appear within 20 to 60 minutes.[2][7]

Distribution

Due to its high lipid affinity, this compound and its metabolites are widely distributed throughout the body.[2]

Metabolism

This compound is rapidly biotransformed in the liver, erythrocytes, and other tissues via two main pathways.[2][12]

-

Reduction: Alcohol dehydrogenase rapidly reduces this compound to trichloroethanol (TCE) , the primary active metabolite responsible for hypnotic effects.[5][12] TCE is subsequently conjugated with glucuronic acid to form trichloroethanol glucuronide (TCE-G) , an inactive metabolite.[11][12]

-

Oxidation: A smaller fraction of this compound is oxidized to trichloroacetic acid (TCA) , an inactive metabolite with a very long half-life.[2][12]

Dichloroacetic acid (DCA) has also been identified as a metabolite in humans.[7][13] A portion of TCE-G is secreted into the bile and undergoes enterohepatic circulation, where it can be converted back to TCE or metabolized to TCA, contributing to the long residence time of TCA.[12][14]

Excretion

Metabolites are eliminated primarily via the kidneys in urine.[2][12] TCE-G is the main urinary metabolite, though a significant amount of TCA is also excreted.[15]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its metabolites exhibit significant variability depending on the species, dose, and individual patient factors.

Table 1: Pharmacokinetic Parameters in Humans

| Parameter | This compound (CH) | Trichloroethanol (TCE) | Trichloroacetic Acid (TCA) | Source(s) |

|---|---|---|---|---|

| Terminal Half-life (t½) | ~4-5 minutes | 9.3 - 10.2 hours | ~67 - 94 hours | [2][11][16][17] |

| Time to Peak (tmax) | Very short (undetectable) | 0.76 - 2.38 hours | Long, complex profile | [16] |

| Peak Concentration (Cmax) | Undetectable after 10 min | 3241 - 6131 ng/mL* | Highest plasma concentration of all metabolites | [14][16][18] |

*Cmax for TCE is dose and formulation dependent. Values shown are from studies using 250 mg or 500 mg doses.[16]

Table 2: Pharmacokinetic Parameters in B6C3F1 Mice (Intravenous Dosing)

| Parameter | 67.8 µmol/kg Dose | 678 µmol/kg Dose | 2034 µmol/kg Dose | Source(s) |

|---|---|---|---|---|

| CH Half-life (t½) | ~5 min | ~11 min | ~24 min | [19] |

| CH Systemic Clearance | 36.0 L/kg-hr | 13.9 L/kg-hr | 7.6 L/kg-hr | [19] |

| TCE/TCE-G Half-life (t½) | 0.2 - 0.7 hours (combined) | 0.2 - 0.7 hours (combined) | 0.2 - 0.7 hours (combined) |[19] |

Experimental Protocols

Methodologies for studying the pharmacokinetics of this compound in vivo typically involve controlled administration to subjects followed by serial collection of biological samples for analysis.

Human Pharmacokinetic Study Protocol (Example)

A representative protocol is an open, randomized, crossover study design.[16]

-

Subjects: Healthy adult male volunteers (e.g., n=18, aged 20-31 years).[16]

-

Dosing: Single oral doses of this compound (e.g., 250 mg or 500 mg) administered as an immediate-release capsule, enteric-coated capsule, or an oral reference solution.[16]

-

Washout Period: A washout period of at least 4 weeks between study arms is implemented to ensure complete clearance of the long-lived TCA metabolite.[16]

-

Sample Collection: Venous blood samples (e.g., 4.5 mL) are collected into heparinized tubes at baseline and at numerous time points post-administration. A typical schedule might be: 0, 8, 10, 15, 20, 40, 60 minutes, and 1.5, 2, 4, 6, 8, 12, 24, 36, 48, 72, 96, 144, 192, and 240 hours.[16]

-

Sample Processing: Blood samples are centrifuged within 20 minutes to separate plasma, which is then immediately frozen at -20°C until analysis.[16]

Animal Pharmacokinetic Study Protocol (Example)

-

Dosing: Administration via oral gavage or tail vein injection with single or multiple doses (e.g., 50 to 200 mg/kg in mice).[19][20]

-

Sample Collection: At predetermined time points (e.g., 0.25, 1, 3, 6, 24 hours and 2, 4, 8, 16 days), animals are euthanized, and blood and liver samples are collected.[19][20]

-

Sample Processing: Blood is processed to plasma and, along with tissue homogenates, is stored frozen until analysis.[19]

Analytical Methodologies

Quantification of this compound and its metabolites in biological matrices requires sensitive and specific analytical techniques.

-

Technique: Gas Chromatography (GC) is the most common method, often coupled with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS) for high sensitivity and specificity.[13][18][21]

-

Sample Preparation:

-

Extraction: Analytes are extracted from the plasma or urine matrix using a solvent like diethyl ether.[21][22]

-

Derivatization: To improve chromatographic properties, acidic metabolites like TCA are often derivatized. A common method is methylation using agents such as 3-methyl-1-tolyltriazene or boron trifluoride-methanol complex.[13][21]

-

-

Quantification: The concentrations of CH, TCE, and TCA are determined by comparing the peak areas from the samples against calibration curves prepared with known standards.[22] An internal standard (e.g., 2,2'-dichloroethanol or 4-chlorobutyric acid) is used to correct for variations in extraction and injection.[13][21] The limit of detection for these methods is typically in the low ng/mL range.[21]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. [this compound: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHLORAL AND this compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. GABA - Wikipedia [en.wikipedia.org]

- 9. Effect of this compound on in vivo KCl-induced striatal dopamine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uncoupling of flow and metabolism by this compound: a rat in-vivo autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. litfl.com [litfl.com]

- 12. This compound [inchem.org]

- 13. Determination of this compound metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics of this compound and its metabolites in male human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. publications.iarc.who.int [publications.iarc.who.int]

- 16. [The relative bioavailability and pharmacokinetics of this compound and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chloral and this compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Pharmacokinetic analysis of this compound and its metabolism in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Determination of this compound and its metabolites (trichloroethanol and trichloracetic acid) in human plasma and urine using electron capture gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

chloral hydrate's primary mechanism of action on the central nervous system

An In-depth Technical Guide on the Core Mechanism of Action of Chloral Hydrate on the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a sedative-hypnotic agent that exerts its primary effects on the central nervous system (CNS) following metabolic conversion to its active form, 2,2,2-trichloroethanol (TCE). The core mechanism of action of TCE is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. By enhancing GABAergic neurotransmission, TCE produces widespread CNS depression, leading to sedation and hypnosis. Additionally, TCE interacts with other ion channels, including voltage-gated sodium channels and glycine receptors, which may contribute to its broader pharmacological profile, including analgesic properties. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key pathways.

Metabolic Activation of this compound

This compound itself is a prodrug. Upon oral administration, it is rapidly absorbed and metabolized, primarily in the liver and erythrocytes, by alcohol dehydrogenase to its active metabolite, TCE.[1][2] A secondary, less active metabolite, trichloroacetic acid (TCA), is also formed.[2] The sedative and hypnotic effects of this compound are almost entirely attributable to the action of TCE.[1][3]

Primary Mechanism: Modulation of the GABA-A Receptor

The principal molecular target for trichloroethanol in the CNS is the GABA-A receptor.[1] This receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens an intrinsic chloride (Cl⁻) channel.[1] The resulting influx of Cl⁻ ions hyperpolarizes the neuron, decreasing its excitability and inhibiting the firing of action potentials.[1]

TCE acts as a positive allosteric modulator of the GABA-A receptor.[4] It binds to a site on the receptor complex that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[5] This binding enhances the receptor's response to GABA, leading to an increased Cl⁻ current.[3][5] This potentiation of inhibitory signaling is the primary mechanism underlying the sedative and hypnotic effects of this compound.[1][3] Specifically, TCE has been shown to increase both the amplitude and duration of GABA-activated currents.[5]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. CHLORAL AND this compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Overview of Chloral Hydrate's Role in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral hydrate, a geminal diol first synthesized in 1832 by Justus von Liebig, holds a significant place in the annals of pharmacology and scientific research.[1] Its journey from one of the earliest synthetic sedatives to a versatile laboratory reagent offers a compelling narrative of scientific discovery, evolving research methodologies, and a deeper understanding of neurobiology and toxicology.[1][2] This technical guide provides a comprehensive historical overview of this compound's use in scientific research, detailing key experiments, summarizing quantitative data, and illustrating its mechanisms of action through signaling pathway diagrams.

Early Pharmacological Investigations: Unraveling the Mechanism of a Novel Sedative

The sedative properties of this compound were first noted by Rudolf Buchheim in 1861 and later described in detail by Oscar Liebreich in 1869, leading to its widespread clinical use.[1] This novel hypnotic agent quickly became a subject of intense scientific scrutiny as researchers sought to understand its mode of action.

One of the earliest and most notable investigations was conducted by the renowned physiologist Claude Bernard in 1875.[1][3] Bernard hypothesized that this compound exerted its effects by metabolizing into chloroform within the body. While his experiments, which marked an early attempt to measure drug concentrations in the blood, were ultimately inconclusive, they laid the groundwork for the concept of drug metabolism.[3]

The mystery of this compound's potency, which appeared to be an exception to the Meyer-Overton correlation of anesthetic potency and lipid solubility, persisted for decades.[1] This anomaly was finally resolved in 1948 when it was demonstrated that this compound is a prodrug, metabolized in the body to the more lipophilic and active compound, 2,2,2-trichloroethanol.[1] This discovery was a landmark in pharmacology, solidifying the importance of metabolic activation in drug efficacy.

This compound in Toxicology and Carcinogenicity Studies

The widespread use of this compound and its presence as a byproduct of water chlorination prompted extensive toxicological research to assess its safety. These studies, primarily conducted in rodent models, have provided a wealth of quantitative data on its acute and chronic effects.

Experimental Protocols in Animal Toxicology

Acute Toxicity Studies:

-

Objective: To determine the median lethal dose (LD50) of this compound.

-

Animal Model: Typically CD-1 mice.[4]

-

Methodology:

Subchronic and Chronic Toxicity/Carcinogenicity Studies:

-

Objective: To evaluate the long-term effects of this compound exposure, including its potential to cause cancer.

-

Animal Models: B6C3F1 mice and F344/N or Sprague-Dawley rats are commonly used.[5][6]

-

Methodology:

-

This compound is administered to groups of animals for an extended period (e.g., 90 days for subchronic studies, or 2 years for carcinogenicity bioassays).[5][6]

-

Administration is typically through drinking water or oral gavage at multiple dose levels.[5][6]

-

Throughout the study, animals are monitored for clinical signs of toxicity, and body weight and food/water consumption are recorded.

-

At the end of the study, a complete necropsy is performed, and tissues are collected for histopathological examination to identify any non-neoplastic or neoplastic lesions.[5]

-

Quantitative Data from Toxicological Studies

| Study Type | Animal Model | Route of Administration | Key Findings | Reference |

| Acute Oral LD50 | CD-1 Mice (Male) | Gavage | 1442 mg/kg | [4] |

| Acute Oral LD50 | CD-1 Mice (Female) | Gavage | 1265 mg/kg | [4] |

| 90-Day Toxicity | Sprague-Dawley Rats (Male) | Drinking Water | NOAEL: 96 mg/kg/day | [6] |

| 2-Year Carcinogenicity | B6C3F1 Mice (Male) | Drinking Water | Increased incidence of hepatocellular adenoma and carcinoma | [5] |

| 2-Year Carcinogenicity | F344/N Rats (Male) | Drinking Water | No evidence of carcinogenicity | [5] |

NOAEL: No-Observed-Adverse-Effect Level

Mechanistic Insights: this compound's Interaction with Neural Signaling Pathways

Modern research has moved beyond the initial observations of sedation to elucidate the specific molecular targets of this compound's active metabolite, trichloroethanol. These investigations have revealed a complex interplay with several key neurotransmitter systems.

The primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor.[3][7] Trichloroethanol binds to a site on the GABAA receptor complex, enhancing the influx of chloride ions and leading to hyperpolarization of the neuron, thus reducing its excitability.[3]

More recent studies have also implicated this compound in the modulation of the N-methyl-D-aspartate (NMDA) receptor and the Mitogen-Activated Protein Kinase-Extracellular Signal-Regulated Kinase (MEK-ERK) signaling pathway, suggesting a more multifaceted impact on neuronal function and development.[8]

Signaling Pathway Diagrams

This compound as a Tool in Diverse Research Applications

Beyond its use as a primary subject of study, this compound has served as a valuable tool in various scientific disciplines.

Experimental Workflow: Sedation for Pediatric Neuroimaging and EEG

In pediatric research, particularly for neuroimaging (MRI, CT) and electroencephalography (EEG) studies, obtaining high-quality data requires the child to remain still. This compound has historically been a widely used sedative for these procedures due to its efficacy and ease of oral administration.

A Typical Experimental Workflow:

-

Patient Screening and Preparation: The child's medical history is reviewed, and they are fasted for a specified period before the procedure.

-

Dosage Calculation and Administration: A dose of this compound (typically 25-100 mg/kg) is administered orally.

-

Monitoring: The child is monitored for level of sedation, heart rate, and oxygen saturation.

-

Procedure: Once an adequate level of sedation is achieved, the neuroimaging or EEG is performed.

-

Recovery: The child is monitored until they are fully awake and have met discharge criteria.

Use in Organic Synthesis and Microscopy

This compound has also found utility as a reagent in organic chemistry. Notably, it is a key starting material in the Sandmeyer synthesis of isatin and its derivatives, which are important scaffolds in medicinal chemistry.[1] In this reaction, this compound reacts with an aniline and hydroxylamine to form an intermediate that is then cyclized in acid to yield the isatin.[1]

In the field of botany and mycology, this compound is a component of Hoyer's medium and Melzer's reagent , used as a clearing agent to make tissue samples more transparent for microscopic examination.[9][10]

Conclusion

The history of this compound in scientific research is a rich tapestry that reflects the evolution of modern pharmacology, toxicology, and neurobiology. From its early, somewhat crude, investigations into its hypnotic effects to the detailed molecular studies of its receptor interactions, this compound has been both a subject of fascination and a valuable experimental tool. While its clinical use has waned with the advent of safer alternatives, its legacy in the scientific literature is undeniable. The vast body of research conducted with this compound has not only provided critical insights into its own mechanisms but has also contributed to our fundamental understanding of drug metabolism, neuropharmacology, and the methodologies of scientific inquiry. This historical perspective serves as a valuable resource for today's researchers, offering context for current knowledge and inspiration for future discoveries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound?_Chemicalbook [chemicalbook.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carcinogenicity of this compound administered in drinking water to the male F344/N rat and male B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ninety-day toxicity study of this compound in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethanol acts directly on extrasynaptic subtypes of GABAA receptors to increase tonic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CHLORAL AND this compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Product of the month in April: this compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]

The Pharmacological Journey of Chloral Hydrate: A Technical Guide to its Metabolites and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral hydrate, a sedative and hypnotic agent with a long history of clinical use, undergoes extensive metabolism in the body, giving rise to a number of pharmacologically active and toxic metabolites. A thorough understanding of the identification, quantification, and biological activities of these metabolites is crucial for comprehending the drug's overall therapeutic and adverse effects. This technical guide provides an in-depth exploration of the core metabolites of this compound, detailing their pharmacokinetic profiles, mechanisms of action, and the experimental methodologies used for their characterization.

Identification and Quantification of Metabolites

The primary metabolic pathway of this compound involves its rapid reduction to trichloroethanol (TCE) and oxidation to trichloroacetic acid (TCA).[1] Dichloroacetic acid (DCA) and monochloroacetic acid (MCA) have also been identified as metabolites.[2] The principal enzyme responsible for the conversion of this compound to its active metabolite, TCE, is alcohol dehydrogenase.[1]

The accurate identification and quantification of these metabolites are paramount for pharmacokinetic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose.

Experimental Protocol: GC-MS Analysis of this compound Metabolites in Human Plasma

This protocol outlines a validated method for the simultaneous determination of this compound and its metabolites in human plasma.[2]

1. Sample Preparation and Derivatization:

-

To a plasma sample, add an internal standard (e.g., 4-chlorobutyric acid).

-

The drug and its metabolites are converted to their methyl esters by reacting with a 12% boron trifluoride-methanol complex (12% BF3-MeOH). This derivatization step increases the volatility and thermal stability of the analytes, making them amenable to GC analysis.[2]

2. Extraction:

-

The reaction mixture is then extracted with an organic solvent, such as methylene chloride, to isolate the derivatized analytes from the plasma matrix.[2]

3. GC-MS Analysis:

-

The extracted sample is injected into a gas chromatograph equipped with a mass spectrometer.

-

The separation of the derivatized metabolites is typically achieved on a capillary column (e.g., DB-5ms).

-

The mass spectrometer is operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[2]

4. Quantification:

-

The concentration of each metabolite is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Pharmacokinetic Profiles of this compound Metabolites

The pharmacokinetic properties of this compound's metabolites vary significantly, influencing their contribution to the drug's overall effect and toxicity. The following tables summarize key pharmacokinetic parameters in both humans and mice.

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Humans

| Metabolite | Half-life (t½) | Time to Peak Concentration (Tmax) | Peak Plasma Concentration (Cmax) | Notes |

| Trichloroethanol (TCE) | 9.3 - 10.2 hours[3] | 0.67 - 2.38 hours[3] | 2993 - 6131 ng/mL (after 250-500 mg oral dose)[3] | The primary active metabolite responsible for hypnotic effects.[1] |

| Trichloroacetic Acid (TCA) | 89 - 94 hours[3] | ~32 hours (after 500 mg oral dose)[4] | ~8 mg/L (after 500 mg oral dose)[4] | Accumulates in the body upon repeated dosing. |

| Dichloroacetic Acid (DCA) | 8.0 hours (in a child given 50 mg/kg)[5] | ~7.5 hours (in children)[4] | ~22 µg/mL (in children)[4] | Detected in children, but its formation pathway is not fully understood.[1] |

Table 2: Pharmacokinetic Parameters of this compound Metabolites in B6C3F1 Mice

| Metabolite | Half-life (t½) | Time to Peak Concentration (Tmax) | Notes |

| This compound | ~0.4 hours[5] | 0.25 hours[6] | Rapidly cleared from plasma. |

| Trichloroethanol (TCE) | Similar in rats and mice[6] | 0.25 hours[6] | |

| Trichloroethanol glucuronide | Greater in rats than in mice[6] | 0.25 hours[6] | |

| Trichloroacetic Acid (TCA) | Elimination rate increases with multiple doses in mice[6] | 1 - 6 hours[7] | The major metabolite found in plasma.[8] |

| Dichloroacetic Acid (DCA) | Not detected in one study[5] | - |

Biological Activity of this compound Metabolites

The metabolites of this compound exhibit distinct biological activities, ranging from therapeutic hypnotic effects to significant toxicity.

Trichloroethanol (TCE): The Hypnotic Agent

The primary pharmacological effect of this compound, sedation, and hypnosis, is mediated by its active metabolite, trichloroethanol.[1] TCE potentiates the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel.[9]

Figure 1. Trichloroethanol enhances GABAergic inhibition.

This protocol describes the electrophysiological recording of GABA-A receptor currents in cultured neurons to assess the modulatory effects of TCE.[10][11][12][13]

1. Cell Culture and Preparation:

-

Primary neurons (e.g., hippocampal or cortical neurons) are cultured on coverslips.

-

On the day of recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.

2. Electrophysiological Recording:

-

A glass micropipette with a tip resistance of 4-8 MΩ is filled with an intracellular solution and positioned to form a high-resistance seal (gigaohm seal) with the membrane of a neuron.[12]

-

The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of -70 mV.

3. Drug Application:

-

GABA is applied to the neuron to elicit a baseline current response.

-

Trichloroethanol is then co-applied with GABA to observe its effect on the GABA-induced current.

4. Data Analysis:

-

The amplitude and kinetics of the GABA-A receptor-mediated currents are measured and analyzed to determine the extent of potentiation by TCE.

Trichloroacetic Acid (TCA): The Hepatotoxic Metabolite

Trichloroacetic acid is a known hepatotoxic agent and is implicated in the liver tumors observed in mice following chronic this compound administration.[14]

This protocol outlines a method to evaluate the hepatotoxic potential of TCA in a rat model.[14][15][16][17]

1. Animal Model and Dosing:

-

Male Wistar or Sprague-Dawley rats are commonly used.

-

Animals are administered TCA via oral gavage or in their drinking water for a specified period. Doses can range from 50 to 5000 ppm in drinking water.[14]

-

A control group receives the vehicle (e.g., corn oil or water) only.

2. Sample Collection:

-

At the end of the treatment period, animals are euthanized.

-

Blood samples are collected for serum biochemistry analysis (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST)).

-

Liver tissue is collected and fixed in 10% neutral-buffered formalin for histopathological examination.

3. Analysis:

-

Serum Biochemistry: Elevated levels of liver enzymes (ALT, AST) in the serum are indicative of hepatocellular damage.

-

Histopathology: Liver sections are stained with hematoxylin and eosin (H&E) and examined under a microscope for signs of liver injury, such as necrosis, inflammation, and fatty changes.

Dichloroacetic Acid (DCA): A Modulator of Mitochondrial Metabolism

Dichloroacetic acid has garnered significant interest for its ability to modulate cellular metabolism, particularly in the context of cancer. DCA inhibits pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH). This shifts metabolism from glycolysis towards mitochondrial oxidative phosphorylation, a process that can induce apoptosis in cancer cells.[18][19][20][21][22]

Figure 2. Dichloroacetate shifts metabolism and induces apoptosis.

Conclusion

The metabolism of this compound gives rise to a complex array of metabolites with diverse and significant biological activities. Trichloroethanol is the key mediator of the desired hypnotic effects through its action on GABA-A receptors. In contrast, trichloroacetic acid and dichloroacetic acid are associated with toxicity and have been the subject of extensive research, particularly in the context of hepatotoxicity and cancer metabolism, respectively. A comprehensive understanding of the identification, pharmacokinetic profiles, and biological actions of these metabolites, facilitated by the detailed experimental protocols outlined in this guide, is essential for the safe and effective use of this compound and for the development of new therapeutic strategies targeting the pathways they modulate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Determination of this compound metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The relative bioavailability and pharmacokinetics of this compound and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. who.int [who.int]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives [mdpi.com]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. nanion.de [nanion.de]

- 14. Trichloroacetic acid effects on rat liver peroxisomes and enzyme-altered foci - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo hepatotoxicity study of rats in comparison with in vitro hepatotoxicity screening system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pathological investigation for effect of trichloroethylene on rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dichloroacetate induces apoptosis in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dcaguide.org [dcaguide.org]

- 21. dcaguide.org [dcaguide.org]

- 22. Dichloroacetate reduces cisplatin-induced apoptosis by inhibiting the JNK/14-3-3/Bax/caspase-9 pathway and suppressing caspase-8 activation via cFLIP in murine tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Chloral Hydrate in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough assessment of the solubility of chloral hydrate across a range of common laboratory solvents. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow, designed to assist researchers and professionals in drug development and various scientific disciplines.

Quantitative Solubility Data of this compound

The solubility of this compound varies significantly with the solvent and temperature. The data compiled from various sources is summarized in the table below for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Qualitative Solubility |

| Water | 0 | 239 | Very Soluble[1][2] |

| 5 | 292 | ||

| 17 | 470 | ||

| 25 | 793 - 830[1][3][4] | ||

| 30 | 1005 | ||

| 40 | 1430 | ||

| Ethanol | 0 | 188 | Freely Soluble[5][6][7][8][9][10] |

| 5 | 200 | ||

| 20 | 425 | ||

| 25 | Very Soluble[3] | ||

| 30 | 950 | ||

| 45 | 5600 | ||

| Diethyl Ether | 25 | 200 | Freely Soluble[5][6] |

| Chloroform | 0 | 3.8 | Soluble[11] |

| 10 | 5.2 | ||

| 20 | 15.5 | ||

| 27.7 | 65 | ||

| Acetone | - | - | Freely Soluble[3][4][12] |

| Benzene | - | - | Very Soluble[3] |

| Toluene | 0 | 3.25 | Sparingly Soluble[3] |

| 10 | 8 | ||

| 20 | 21 | ||

| 35 | 77 | ||

| 45 | 200 | ||

| Carbon Disulfide | 20 | 1.47 | Sparingly Soluble[1] |

| Turpentine | - | - | Moderately or Sparingly Soluble[3] |

| Methanol | - | - | Soluble[11] |

| Pyridine | 20 | 80.9 | - |

| Glycerol | 20 | 200 | - |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a liquid solvent.[3][13] This protocol outlines the key steps for assessing the solubility of this compound.

1. Materials and Equipment:

-

This compound (crystalline solid, purity >99%)

-

Selected laboratory solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Stoppered conical flasks or vials

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (±0.1 mg)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Solvent: Prepare a known volume of the desired solvent in a stoppered flask.

-

Addition of Solute: Add an excess amount of crystalline this compound to the solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.[3]

-

Equilibration: Place the flasks in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7][13] The time required to reach equilibrium should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[14]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pipette. It is critical to avoid aspirating any solid particles. Filter the sample immediately using a syringe filter that is compatible with the solvent and does not adsorb the solute.

-

Analysis: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method. This may involve dilution of the sample to fall within the linear range of the analytical instrument.

-

Data Reporting: The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of g/100 mL or mol/L, at the specified temperature.

3. Key Considerations:

-

Purity of Compound: The purity of the this compound will directly affect the accuracy of the solubility measurement.

-

Solvent Quality: Use high-purity, analytical grade solvents.

-

Temperature Control: Maintaining a constant and uniform temperature is critical as solubility is highly temperature-dependent.

-

pH of Aqueous Solutions: For aqueous solvents, the pH of the solution should be measured and controlled, as it can influence the solubility of ionizable compounds.[3]

-

Solid Phase Analysis: In rigorous studies, it is advisable to analyze the solid phase remaining after equilibration to ensure that no phase transformation (e.g., formation of a different polymorph or solvate) has occurred.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. pure.au.dk [pure.au.dk]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. uspbpep.com [uspbpep.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Livres [books.google.fr]

- 6. education.com [education.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. quora.com [quora.com]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

chloral hydrate's molecular formula, weight, and basic characteristics

This technical guide provides a comprehensive overview of the molecular and chemical properties of chloral hydrate, intended for researchers, scientists, and professionals in drug development. The document details its fundamental characteristics, metabolic pathways, and the experimental methodologies used to assess its activity.

Core Molecular and Physical Properties

This compound, a sedative and hypnotic agent, is a geminal diol with the chemical formula C₂H₃Cl₃O₂.[1][2][3][4][5] First synthesized in 1832, it has a history of clinical use, and an understanding of its physicochemical properties is crucial for its application in research and development.[6]

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₂H₃Cl₃O₂ | [1][2][3][4][5] |

| Molecular Weight | 165.40 g/mol | [2][4][5][7][8] |

| Melting Point | 57 °C | [4][6][7] |